REACTION_SMILES
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[C:1]([CH2:2][C:3]([OH:4])([C:5](=[O:6])[O:7][CH2:8][CH3:9])[CH2:10][C:11](=[O:12])[O:13][CH2:14][CH3:15])(=[O:16])[O:17][CH2:18][CH3:19].[CH3:27][CH2:28][OH:29].[H:25][H:26].[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1>>[C:1]([CH2:2][CH:3]([C:5](=[O:6])[O:7][CH2:8][CH3:9])[CH2:10][C:11](=[O:12])[O:13][CH2:14][CH3:15])(=[O:16])[O:17][CH2:18][CH3:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(O)(CC(=O)OCC)C(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CCOC(=O)CC(CC(=O)OCC)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |